molecular formula C7H12IO3P B14316087 Diethyl (3-iodoprop-1-yn-1-yl)phosphonate CAS No. 110271-58-4

Diethyl (3-iodoprop-1-yn-1-yl)phosphonate

Cat. No.: B14316087
CAS No.: 110271-58-4
M. Wt: 302.05 g/mol
InChI Key: XMQBFTNGIIKNJC-UHFFFAOYSA-N
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Description

Diethyl (3-iodoprop-1-yn-1-yl)phosphonate is an organophosphorus compound with the molecular formula C7H12IO3P It is a phosphonate ester that contains an iodine atom attached to a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-iodoprop-1-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with 3-iodopropyne. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to promote the formation of the phosphonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-iodoprop-1-yn-1-yl)phosphonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized products.

    Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenyl or alkyl phosphonates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed to reduce the triple bond.

Major Products Formed

    Substitution Reactions: Various phosphonate derivatives depending on the nucleophile used.

    Oxidation Reactions: Phosphonic acids or other oxidized phosphonate compounds.

    Reduction Reactions: Alkenyl or alkyl phosphonates.

Scientific Research Applications

Diethyl (3-iodoprop-1-yn-1-yl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.

    Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (3-iodoprop-1-yn-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The presence of the iodine atom and the phosphonate group allows for specific interactions with biological molecules, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A related compound with similar reactivity but lacking the iodine atom.

    Diethyl allylphosphonate: Another phosphonate ester with an allyl group instead of a propynyl group.

    Diethyl (1,3-dithian-2-yl)phosphonate: A phosphonate ester with a dithianyl group.

Uniqueness

Diethyl (3-iodoprop-1-yn-1-yl)phosphonate is unique due to the presence of the iodine atom and the propynyl group, which confer distinct chemical reactivity and potential for diverse applications. The iodine atom allows for specific substitution reactions, while the propynyl group provides a site for further functionalization.

Properties

IUPAC Name

1-diethoxyphosphoryl-3-iodoprop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12IO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQBFTNGIIKNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C#CCI)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551535
Record name Diethyl (3-iodoprop-1-yn-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110271-58-4
Record name Diethyl (3-iodoprop-1-yn-1-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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